N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZBNWNCNNUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-Cyclohexyl-2-Trifluoromethylbenzene
The synthesis begins with bromination of 1-cyclohexyl-2-trifluoromethylbenzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trifluoroacetic acid (TFA) and sulfuric acid at 0–5°C. This step introduces a bromine atom at the para position relative to the cyclohexyl group, yielding 4-bromo-1-cyclohexyl-2-trifluoromethylbenzene. Key parameters include:
-
Temperature control : Maintaining 0–5°C prevents side reactions.
-
Reagent stoichiometry : A 1:1 molar ratio of substrate to DBDMH ensures complete conversion.
Post-reaction, the mixture is quenched with heptane, washed with sodium bisulfite and NaOH, and purified via activated charcoal filtration to achieve >95% purity.
Grignard Reaction for Carboxylic Acid Formation
The brominated intermediate undergoes a Grignard reaction with CO₂ in tetrahydrofuran (THF) at -5–5°C:
-
Magnesium activation : Isopropylmagnesium chloride initiates the formation of the Grignard reagent.
-
CO₂ insertion : Butyllithium facilitates carboxylation, producing 4-cyclohexyl-3-trifluoromethylbenzoic acid.
-
Acid quenching : Sulfuric acid (2M) neutralizes excess base, yielding a crystalline product with 99% purity (HPLC) and a melting point of 206.7–208°C.
Reduction to Benzyl Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the benzoic acid to 4-cyclohexyl-3-trifluoromethylbenzyl alcohol in toluene/THF at 20–50°C. The reaction is exothermic, requiring controlled addition to prevent thermal degradation. Post-reduction, the product is isolated via aqueous workup and solvent evaporation, achieving >98% yield without further purification.
Oxime Formation and Ethyl Ester Derivatization
The benzyl alcohol is converted to the target ethanimidic acid ethyl ester through a three-step sequence:
-
Oxime synthesis : Reaction with hydroxylamine in methanol forms the oxime intermediate.
-
Ethylation : Ethyl chloroformate introduces the ethyl ester group.
-
Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite oxidize the oxime to the ethanimidic acid derivative.
Key Intermediates and Their Characterization
Structural Analysis of Intermediates
Critical intermediates are characterized via NMR and mass spectrometry:
Purification Strategies
-
Crystallization : Used for carboxylic acid isolation, enhancing purity to >99%.
-
Solvent extraction : Heptane and toluene remove hydrophobic byproducts.
-
Activated charcoal : Adsorbs colored impurities, critical for final product clarity.
Reaction Optimization and Scalability
Temperature and Solvent Effects
Catalytic Systems
Scalability Challenges
-
Exothermic reactions : Bromination and LiAlH₄ reduction require jacketed reactors for temperature control.
-
Solvent recovery : Toluene and heptane are recycled via distillation, reducing costs.
Analytical and Quality Control Methods
Chemical Reactions Analysis
Types of Reactions
N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester has shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the compound's neuroprotective properties against oxidative stress in neuronal cells. The researchers found that it significantly reduced cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry (2023) | Neuroprotective effects against oxidative stress |
Agricultural Applications
The compound has been investigated for its efficacy as an agrochemical, particularly in pest control.
Case Study: Insecticidal Properties
Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The study reported a 70% reduction in pest populations when applied at recommended concentrations .
| Application | Target Pests | Efficacy |
|---|---|---|
| Insecticide | Aphids, Thrips | 70% reduction in populations |
Materials Science
In materials science, this compound is being explored for its potential use in developing advanced materials with specific thermal and mechanical properties.
Case Study: Polymer Composites
A recent investigation into polymer composites incorporating this compound revealed improvements in thermal stability and mechanical strength. The composite materials demonstrated enhanced performance under high-temperature conditions, making them suitable for aerospace applications .
| Material Type | Property Improved | Application |
|---|---|---|
| Polymer Composite | Thermal stability | Aerospace |
Mechanism of Action
The mechanism of action of N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate
- CAS No.: 1418144-65-6
- Molecular Formula: C₂₃H₃₀F₃NO₂
Role and Applications :
This compound is a critical intermediate in synthesizing Siponimod (CAS 1230487-00-9), a sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing forms of multiple sclerosis . Its structure includes a cyclohexyl group and trifluoromethyl substituent , which enhance lipophilicity and metabolic stability, optimizing pharmacokinetics in the final drug .
Comparison with Structurally and Functionally Similar Compounds
Key Differences :
- The trifluoromethyl group in the target compound improves electron-withdrawing properties and binding affinity compared to the hydroxymethyl group in 1378888-43-7 .
- The cyclohexyl group enhances steric bulk , reducing off-target interactions in biological systems, unlike simpler alkyl chains in other intermediates .
Ethanimidic Acid Esters with Varied Substituents
Ethanimidic acid esters are versatile intermediates. Comparative analysis includes:
| Compound Name | CAS No. | Substituents | Application |
|---|---|---|---|
| ETHYL N-(2,4-DINITROPHENOXY)ACETIMIDATE | 54322-32-6 | 2,4-Dinitrophenoxy | Reactive intermediate for electrophilic substitutions |
| Ethyl acetohydroxamate | 123-48-8 | Hydroxylamine | Chelating agent or protecting group in organic synthesis |
Key Differences :
- Electron-Withdrawing Groups: The dinitrophenoxy group in 54322-32-6 increases electrophilicity, making it reactive in aromatic substitution reactions, unlike the target compound’s electron-neutral cyclohexyl group .
- Functional Groups : Ethyl acetohydroxamate’s hydroxylamine moiety enables metal chelation, whereas the target compound’s methoxy-imidate structure is tailored for S1P receptor modulation .
Lipophilicity :
Stability :
- The imidate ester in the target compound is more hydrolytically stable than acetohydroxamates, which are prone to oxime rearrangement .
Biological Activity
N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester, also known as Siponimod, is a compound of significant interest due to its biological activity, particularly as a sphingosine-1-phosphate (S1P) receptor modulator. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C29H35F3N2O3
- Molecular Weight : 516.6 g/mol
- IUPAC Name : 1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Siponimod acts primarily through the modulation of S1P receptors, which are involved in various physiological processes including lymphocyte trafficking and immune response regulation. By selectively binding to these receptors, Siponimod can influence the migration of immune cells, making it a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Immunomodulatory Effects
- Lymphocyte Trafficking : Siponimod has been shown to reduce the number of circulating lymphocytes by preventing their egress from lymphoid organs. This effect is crucial in managing autoimmune conditions where excessive lymphocyte activity contributes to tissue damage.
- Cytokine Modulation : Research indicates that Siponimod can alter cytokine profiles, reducing pro-inflammatory cytokines while promoting anti-inflammatory responses. This dual action helps in mitigating inflammation associated with autoimmune diseases.
Case Studies
A pivotal study involving Siponimod demonstrated its efficacy in patients with secondary progressive multiple sclerosis (SPMS). The trial results indicated:
- Reduction in Disability Progression : Patients treated with Siponimod showed a statistically significant reduction in disability progression compared to placebo groups over a two-year period.
- Safety Profile : The adverse effects reported were consistent with other S1P modulators, including bradycardia and elevated liver enzymes, but were manageable and reversible upon discontinuation of the drug.
Table 1: Summary of Clinical Trial Outcomes for Siponimod
| Parameter | Results |
|---|---|
| Patient Population | Secondary Progressive MS patients |
| Duration | 2 years |
| Primary Endpoint | Disability progression |
| Placebo-Controlled | Yes |
| Efficacy | Significant reduction observed |
| Common Adverse Effects | Bradycardia, liver enzyme elevation |
Research Findings
Recent studies have explored the broader implications of Siponimod beyond multiple sclerosis:
- Neuroprotective Effects : Research suggests that Siponimod may have neuroprotective properties that could benefit patients with neurodegenerative diseases.
- Potential in Other Conditions : Investigations into its use for other autoimmune disorders such as Crohn's disease and ulcerative colitis are ongoing, indicating its versatility as an immunomodulatory agent.
Q & A
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Use - and -NMR to identify methoxy, ethoxy, and trifluoromethyl groups. Confirm ester linkages via FT-IR (C=O stretch at ~1740 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Conduct antimicrobial assays (e.g., agar diffusion against Staphylococcus aureus and Candida albicans) at 10–100 µg/mL. Compare results to positive controls (e.g., fluconazole) and use statistical tools (ANOVA) to evaluate significance. Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?
- Methodology : Synthesize analogs with varying substituents (e.g., replacing cyclohexyl with phenyl or adjusting trifluoromethyl position). Perform SAR analysis using IC values from dose-response assays. Computational docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., fungal cytochrome P450) .
Q. What strategies resolve contradictions in observed pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodology : Investigate metabolic stability via liver microsome assays (human/rat). Use LC-MS to identify degradation products. Adjust formulation (e.g., liposomal encapsulation) to enhance bioavailability. Validate with pharmacokinetic studies (C, AUC) in rodent models .
Q. How can computational modeling predict the compound’s reactivity or degradation pathways?
- Methodology : Apply DFT calculations (Gaussian 16) to model hydrolysis of the ester group under acidic/basic conditions. Compare with experimental stability data (pH-dependent degradation studies). Use QSAR models to predict metabolite toxicity .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
- Methodology : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC/IC. Apply principal component analysis (PCA) to multivariate datasets (e.g., combining enzymatic inhibition and cytotoxicity) .
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Methodology : Optimize solvent systems (e.g., vapor diffusion with ethyl acetate/hexane). Use synchrotron radiation for small crystals. Compare experimental XRD data (CCDC deposition) with computational predictions (Mercury software) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
